Tritrpticin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tritrpticin is a 13-residue tryptophan-rich cationic antimicrobial peptide. It is part of the cathelicidin family of antimicrobial peptides, which are known for their broad-spectrum bactericidal properties. This compound is characterized by its high content of tryptophan, arginine, and proline residues, making it a potent antimicrobial agent against a wide range of pathogens, including bacteria and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tritrpticin can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection. After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the linear this compound peptide .

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding this compound is inserted into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Tritrpticin primarily undergoes interactions with biological membranes rather than traditional chemical reactions like oxidation or reduction. it can form cyclic analogs through head-to-tail cyclization or disulfide bridging between cysteine residues introduced at the peptide termini .

Common Reagents and Conditions:

Cyclization: Head-to-tail cyclization can be achieved using peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under mild conditions.

Disulfide Bridging: Disulfide bonds can be formed by introducing cysteine residues at the peptide termini and oxidizing them using reagents like iodine or air oxidation.

Major Products:

Cyclic this compound: Exhibits enhanced antimicrobial activity and reduced hemolytic activity compared to the linear form.

Disulfide-Bridged this compound: May show different biological activities depending on the specific structure formed.

Scientific Research Applications

Tritrpticin has been extensively studied for its antimicrobial properties. It has shown efficacy against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Its applications extend to:

Chemistry: Used as a model peptide for studying peptide-membrane interactions and designing novel antimicrobial agents.

Biology: Investigated for its role in innate immunity and potential as a therapeutic agent against infections.

Medicine: Explored as a potential alternative to traditional antibiotics, especially in the context of antibiotic-resistant bacteria.

Industry: Potential use in developing antimicrobial coatings and materials .

Mechanism of Action

Tritrpticin exerts its antimicrobial effects primarily through membrane disruption. The peptide interacts favorably with negatively charged bacterial membranes, leading to membrane permeabilization and leakage of intracellular contents. This interaction is facilitated by the amphipathic nature of this compound, which allows it to insert into lipid bilayers and form pores. Additionally, this compound may interact with intracellular targets, such as nucleic acids and enzymes, further contributing to its antimicrobial activity .

Comparison with Similar Compounds

Indolicidin: A 13-residue peptide with high tryptophan content, known for its broad-spectrum antimicrobial activity.

Lactoferricin: Derived from lactoferrin, this peptide exhibits strong antimicrobial and anticancer properties.

PR-39: Another cathelicidin peptide rich in proline and arginine, with potent antibacterial activity

Tritrpticin’s unique combination of tryptophan, arginine, and proline residues, along with its specific structural features, make it a promising candidate for further development as an antimicrobial agent.

Properties

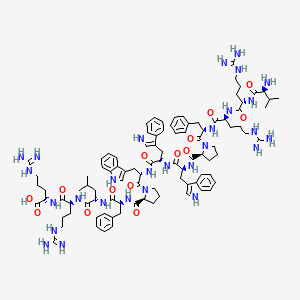

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H132N28O14/c1-54(2)45-71(83(128)114-67(33-17-39-106-93(98)99)81(126)116-70(92(137)138)36-20-42-109-96(104)105)117-84(129)72(46-56-23-7-5-8-24-56)119-87(132)77-37-22-44-124(77)91(136)76(50-60-53-112-66-32-16-13-29-63(60)66)122-86(131)73(48-58-51-110-64-30-14-11-27-61(58)64)118-85(130)74(49-59-52-111-65-31-15-12-28-62(59)65)120-88(133)78-38-21-43-123(78)90(135)75(47-57-25-9-6-10-26-57)121-82(127)68(34-18-40-107-94(100)101)113-80(125)69(35-19-41-108-95(102)103)115-89(134)79(97)55(3)4/h5-16,23-32,51-55,67-79,110-112H,17-22,33-50,97H2,1-4H3,(H,113,125)(H,114,128)(H,115,134)(H,116,126)(H,117,129)(H,118,130)(H,119,132)(H,120,133)(H,121,127)(H,122,131)(H,137,138)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKYRNHHOBRIOY-HQUBJAAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C9CCCN9C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H132N28O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1902.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1644534.png)